molecular formula C29H26O5 B3097733 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone CAS No. 13157-89-6

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone

Cat. No.: B3097733
CAS No.: 13157-89-6
M. Wt: 454.5 g/mol
InChI Key: TWYCSBLEKJPGTQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone is an organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzyloxy group attached to an ethanone backbone, with additional benzyloxy and hydroxy groups on a phenyl ring. Its unique structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxy groups on a phenol derivative, followed by alkylation and subsequent deprotection steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(Benzyloxy)-1-(2,4-bisbenzyloxyphenyl)ethanone
  • 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone is unique due to the presence of both benzyloxy and hydroxy groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c30-26-16-25(33-19-23-12-6-2-7-13-23)17-28(34-20-24-14-8-3-9-15-24)29(26)27(31)21-32-18-22-10-4-1-5-11-22/h1-17,30H,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCSBLEKJPGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)C2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
Reactant of Route 2
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
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2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone
Reactant of Route 6
2-(Benzyloxy)-1-(2,4-bisbenzyloxy-6-hydroxyphenyl)ethanone

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